molecular formula C4H8N2O2 B14432404 (3R)-3-Amino-3-methoxyazetidin-2-one CAS No. 78115-09-0

(3R)-3-Amino-3-methoxyazetidin-2-one

Cat. No.: B14432404
CAS No.: 78115-09-0
M. Wt: 116.12 g/mol
InChI Key: YASKDHHLRPOUEQ-SCSAIBSYSA-N
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Description

(3R)-3-Amino-3-methoxyazetidin-2-one is a chiral azetidinone derivative Azetidinones are four-membered lactams, which are cyclic amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-methoxyazetidin-2-one typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of a β-amino acid derivative with a methoxy-substituted reagent under acidic or basic conditions to form the azetidinone ring.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-methoxyazetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the azetidinone ring can be reduced to form corresponding alcohols.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

(3R)-3-Amino-3-methoxyazetidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-methoxyazetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Hydroxyazetidin-2-one: Similar in structure but with a hydroxyl group instead of a methoxy group.

    (3R)-3-Amino-3-hydroxyazetidin-2-one: Contains both amino and hydroxyl groups.

    (3R)-3-Methoxyazetidin-2-one: Lacks the amino group.

Uniqueness

(3R)-3-Amino-3-methoxyazetidin-2-one is unique due to the presence of both amino and methoxy groups, which can influence its reactivity and interactions with biological targets. This dual functionality makes it a versatile compound in various applications.

Properties

CAS No.

78115-09-0

Molecular Formula

C4H8N2O2

Molecular Weight

116.12 g/mol

IUPAC Name

(3R)-3-amino-3-methoxyazetidin-2-one

InChI

InChI=1S/C4H8N2O2/c1-8-4(5)2-6-3(4)7/h2,5H2,1H3,(H,6,7)/t4-/m1/s1

InChI Key

YASKDHHLRPOUEQ-SCSAIBSYSA-N

Isomeric SMILES

CO[C@@]1(CNC1=O)N

Canonical SMILES

COC1(CNC1=O)N

Origin of Product

United States

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